4-(3-Hydroxypropyl)benzene-1,2-diol 4-(3-Hydroxypropyl)benzene-1,2-diol 4-(3-Hydroxypropyl)benzene-1,2-diol is a natural product found in Calocedrus, Taxus baccata, and Calocedrus formosana with data available.
Brand Name: Vulcanchem
CAS No.: 46118-02-9
VCID: VC3931904
InChI: InChI=1S/C9H12O3/c10-5-1-2-7-3-4-8(11)9(12)6-7/h3-4,6,10-12H,1-2,5H2
SMILES: C1=CC(=C(C=C1CCCO)O)O
Molecular Formula: C9H12O3
Molecular Weight: 168.19 g/mol

4-(3-Hydroxypropyl)benzene-1,2-diol

CAS No.: 46118-02-9

Cat. No.: VC3931904

Molecular Formula: C9H12O3

Molecular Weight: 168.19 g/mol

* For research use only. Not for human or veterinary use.

4-(3-Hydroxypropyl)benzene-1,2-diol - 46118-02-9

Specification

CAS No. 46118-02-9
Molecular Formula C9H12O3
Molecular Weight 168.19 g/mol
IUPAC Name 4-(3-hydroxypropyl)benzene-1,2-diol
Standard InChI InChI=1S/C9H12O3/c10-5-1-2-7-3-4-8(11)9(12)6-7/h3-4,6,10-12H,1-2,5H2
Standard InChI Key DPTPQXXDBLPEOP-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1CCCO)O)O
Canonical SMILES C1=CC(=C(C=C1CCCO)O)O

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 4-(3-hydroxypropyl)benzene-1,2-diol, reflects its structure: a benzene ring with hydroxyl groups at positions 1 and 2 and a 3-hydroxypropyl chain (–CH2_2CH2_2CH2_2OH) at position 4 . The SMILES notation C1=CC(=C(C=C1CCCO)O)O and InChI key DPTPQXXDBLPEOP-UHFFFAOYSA-N provide unambiguous representations of its connectivity .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Weight168.19 g/mol
Density1.263 g/cm³
Boiling Point374.3°C at 760 mmHg
Flash Point190.3°C
Vapor Pressure2.89 × 10⁻⁶ mmHg at 25°C
LogP (Partition Coefficient)1.02
Topological Polar Surface Area60.69 Ų

The compound’s moderate lipophilicity (LogP ≈ 1.02) and polar surface area (~60 Ų) suggest balanced solubility in both aqueous and organic media, making it suitable for diverse reaction conditions .

Synthesis and Manufacturing

Alkylation of Catechol

A common method involves the alkylation of 1,2-benzenediol (catechol) with 3-chloropropanol in the presence of a base such as potassium carbonate. The reaction proceeds under reflux conditions in polar aprotic solvents (e.g., dimethylformamide), yielding the target compound with purification via column chromatography .

Catechol+ClCH2CH2CH2OHK2CO3,Δ4-(3-Hydroxypropyl)benzene-1,2-diol+KCl+H2O\text{Catechol} + \text{ClCH}_2\text{CH}_2\text{CH}_2\text{OH} \xrightarrow{\text{K}_2\text{CO}_3, \Delta} \text{4-(3-Hydroxypropyl)benzene-1,2-diol} + \text{KCl} + \text{H}_2\text{O}

Catalytic Hydrogenation

An alternative approach employs the hydrogenation of 4-(3-oxopropyl)benzene-1,2-diol using palladium on carbon (Pd/C) under H2\text{H}_2 atmosphere. This method ensures high selectivity and avoids halogenated byproducts .

Chemical Reactivity

Oxidation and Reduction

  • Oxidation: The catechol moiety is susceptible to oxidation, forming ortho-quinone derivatives. For example, treatment with potassium permanganate (KMnO4\text{KMnO}_4) in acidic conditions yields 4-(3-hydroxypropyl)-1,2-benzoquinone .

  • Reduction: Sodium borohydride (NaBH4\text{NaBH}_4) reduces the hydroxyl groups to alcohols, though the propanol side chain remains unaffected.

Esterification and Ether Formation

The hydroxyl groups participate in esterification with acyl chlorides (e.g., acetyl chloride) or form ethers via Williamson synthesis, enabling derivatization for pharmaceutical applications .

Biological and Pharmacological Applications

Enzyme Inhibition

The compound demonstrates inhibitory activity against tyrosinase and monoamine oxidase (MAO), enzymes implicated in melanogenesis and neurodegenerative diseases, respectively.

Table 2: ADMET Properties

PropertyValueSource
Human Intestinal Absorption96.92% probability
Blood-Brain Barrier Penetration65% probability
CYP450 Inhibition (3A4/2D6)93.93%/95.94%
Hepatotoxicity (BSEP Inhibition)96.75% probability

Industrial and Material Science Applications

Polymer Synthesis

The compound serves as a monomer in epoxy resins and polyurethanes, imparting rigidity and thermal stability due to its aromatic backbone .

Antioxidant Additives

Its catechol structure confers radical-scavenging activity, making it a candidate for stabilizing fuels, lubricants, and plastics against oxidative degradation .

RouteLD50_{50} (Rat)Source
Oral2,000 mg/kg
Dermal>2,000 mg/kg

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